BMS-566419
CAS No.: 566161-24-8
Cat. No.: VC0521685
Molecular Formula: C28H30FN5O2
Molecular Weight: 487.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 566161-24-8 |
---|---|
Molecular Formula | C28H30FN5O2 |
Molecular Weight | 487.6 g/mol |
IUPAC Name | N-[2-[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]propan-2-yl]-2-fluoro-9-oxo-10H-acridine-3-carboxamide |
Standard InChI | InChI=1S/C28H30FN5O2/c1-4-33-11-13-34(14-12-33)25-10-9-18(17-30-25)28(2,3)32-27(36)20-16-24-21(15-22(20)29)26(35)19-7-5-6-8-23(19)31-24/h5-10,15-17H,4,11-14H2,1-3H3,(H,31,35)(H,32,36) |
Standard InChI Key | XEVJUIZOZCFECP-UHFFFAOYSA-N |
SMILES | CCN1CCN(CC1)C2=NC=C(C=C2)C(C)(C)NC(=O)C3=C(C=C4C(=C3)NC5=CC=CC=C5C4=O)F |
Canonical SMILES | CCN1CCN(CC1)C2=NC=C(C=C2)C(C)(C)NC(=O)C3=C(C=C4C(=C3)NC5=CC=CC=C5C4=O)F |
Appearance | Solid powder |
Introduction
Discovery and Development of BMS-566419
Rationale for IMPDH Inhibition
Inosine monophosphate dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of inosine-5′-monophosphate (IMP) to xanthosine-5′-monophosphate (XMP), a critical step in guanosine nucleotide synthesis . Proliferating lymphocytes rely heavily on this pathway, making IMPDH an attractive target for immunosuppression . Mycophenolic acid (MPA), the active metabolite of MMF, has been clinically used but is limited by gastrointestinal toxicity linked to its pharmacokinetic profile . BMS-566419 was designed as a structurally distinct IMPDH inhibitor to mitigate these adverse effects while retaining efficacy .
Structure-Activity Relationship (SAR)
The acridone scaffold of BMS-566419 emerged from systematic optimization of a lead compound identified through high-throughput screening . Key modifications included:
-
Acridone core: Enhanced binding affinity through π-π interactions with IMPDH’s hydrophobic pocket.
-
Fluorine substitution: Improved metabolic stability and potency (IC50 reduction from 120 nM to 17 nM) .
-
4-Ethylpiperazine side chain: Increased solubility and oral bioavailability .
The final structure, N-[1-[6-(4-ethyl-1-piperazinyl)-3-pyridinyl]-1-methylethyl]-2-fluoro-9,10-dihydro-9-oxo-3-acridinecarboxamide (C28H30FN5O2), achieved a balance of potency and pharmacokinetic properties .
Chemical and Pharmacokinetic Properties
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C28H30FN5O2 |
Molecular Weight | 487.5685 g/mol |
SMILES | CCN1CCN(CC1)C2=CC=C(C=N2)C(C)(C)NC(=O)C3=CC4=C(C=C3F)C(=O)C5=C(N4)C=CC=C5 |
InChIKey | XEVJUIZOZCFECP-UHFFFAOYSA-N |
CAS Registry Number | 566161-24-8 |
Purity | ≥98% |
The achiral structure and lack of stereocenters simplify synthesis and quality control .
Pharmacokinetic Profile
-
Half-life: ~4 hours in rats, supporting twice-daily dosing .
-
Distribution: High plasma protein binding (>95%) limits renal clearance .
Mechanism of Action
Enzymatic Inhibition
BMS-566419 binds reversibly to the NAD+-binding site of IMPDH, competing with the cofactor and stabilizing the enzyme in an inactive conformation . This uncompetitive inhibition reduces GTP and dGTP pools, selectively targeting rapidly dividing cells like activated lymphocytes .
Cellular Effects
-
Lymphocyte proliferation: Inhibits human T-lymphoblast and peripheral blood mononuclear cell (PBMC) proliferation with EC50 values of 20–50 nM .
-
Antibody suppression: Reduces IgG production by 70–90% in lipopolysaccharide-stimulated B cells .
-
Cytokine modulation: Downregulates MCP-1 and TGF-β1 mRNA in renal fibrosis models .
Preclinical Efficacy
Immunosuppression
In a rat heterotopic cardiac transplant model, BMS-566419 (60 mg/kg/day) prolonged median graft survival from 5 to 18 days, matching MMF (40 mg/kg/day) . Combination therapy with subtherapeutic FK506 (calcineurin inhibitor) synergistically extended survival to 21.5 days, highlighting its potential for dose-sparing regimens .
Antifibrotic Activity
BMS-566419 attenuated renal fibrosis in a unilateral ureteral obstruction (UUO) model:
Parameter | Reduction vs. Control |
---|---|
Hydroxyproline content | 45% |
Collagen type I mRNA | 60% |
TGF-β1 mRNA | 55% |
These effects were comparable to MMF at 40 mg/kg, suggesting utility in chronic allograft nephropathy .
Anti-Inflammatory Effects
In rat adjuvant arthritis, BMS-566419 (30 mg/kg) reduced paw swelling by 70% over 14 days, correlating with decreased IL-1β and TNF-α levels .
Comparative Analysis with Mycophenolate Mofetil
Efficacy Equivalence
-
Graft survival: BMS-566419 (60 mg/kg) and MMF (40 mg/kg) showed identical median survival times (18–18.5 days) in cardiac transplants .
-
Antibody suppression: Both agents inhibited alloantibody production by 80–85% in sensitized rats .
Improved Tolerability
-
Gastrointestinal toxicity: MMF caused diarrhea and weight loss in 40% of rats at 40 mg/kg, whereas BMS-566419 at 60 mg/kg showed no significant adverse effects .
-
Therapeutic index: BMS-566419’s ED50/toxicity dose ratio was 3.2 vs. 1.8 for MMF .
Future Directions
Clinical Development
Despite promising preclinical results, BMS-566419 remains in early-stage development. Phase I trials should assess pharmacokinetics and IMPDH inhibition biomarkers (e.g., GTP levels in PBMCs) .
Combination Therapies
Co-administration with JAK inhibitors or antifibrotic agents (e.g., pirfenidone) could enhance efficacy in complex diseases .
Structural Optimization
Further modifications to the acridone scaffold may improve brain penetration for neuroinflammatory applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume